molecular formula C22H25ClN2O6S B4047661 BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B4047661
M. Wt: 481.0 g/mol
InChI Key: XQBUKJCDIGLZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C22H26N2O6S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-aminobenzoic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with butyl isothiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 3-((((3,4,5-TRIMETHOXYBENZOYL)AMINO)CARBOTHIOYL)AMINO)BENZOATE
  • BUTYL 4-(3-METHYLUREIDO)BENZOATE
  • BUTYL 4-(3-PROPYLUREIDO)BENZOATE

Uniqueness

BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific structural features, such as the presence of the 2-chloro and 3,4,5-trimethoxybenzoyl groups

Properties

IUPAC Name

butyl 2-chloro-5-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O6S/c1-5-6-9-31-21(27)15-12-14(7-8-16(15)23)24-22(32)25-20(26)13-10-17(28-2)19(30-4)18(11-13)29-3/h7-8,10-12H,5-6,9H2,1-4H3,(H2,24,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBUKJCDIGLZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

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